1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene
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Overview
Description
1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE is an organic compound characterized by the presence of two methoxy groups and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE typically involves the trifluoromethylation of a dimethoxybenzene precursor. One common method is the photo-induced trifluoromethylation reaction, where pulsed light irradiation is used to introduce the trifluoromethyl groups onto the benzene ring . This method allows for precise control over the regioselectivity and yield of the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photochemical techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nucleophiles can be used to replace the methoxy groups.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms.
Scientific Research Applications
1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE has several scientific research applications, including:
Materials Science: The compound is used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (TADF) and electroluminescence.
Agrochemicals: The compound’s unique properties make it suitable for use in the synthesis of agrochemicals with improved efficacy and stability.
Mechanism of Action
The mechanism of action of 1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, which can influence its binding affinity and reactivity with various biological and chemical targets . The methoxy groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound has similar trifluoromethyl groups but differs in the position of the substituents on the benzene ring.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups, used in coordination chemistry and materials science.
Uniqueness: 1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
Molecular Formula |
C10H8F6O2 |
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Molecular Weight |
274.16 g/mol |
IUPAC Name |
1,4-dimethoxy-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F6O2/c1-17-5-3-4-6(18-2)8(10(14,15)16)7(5)9(11,12)13/h3-4H,1-2H3 |
InChI Key |
BLCOMAFELYKYKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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